molecular formula C12H13NO3 B11115581 (1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B11115581
M. Wt: 219.24 g/mol
InChI Key: YTYCMIIRIQQBRM-UHFFFAOYSA-N
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Description

(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core with specific substitutions that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions:

    Oxidation: The 2-oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetic Acid Addition: The acetic acid moiety can be attached through esterification reactions followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidized Derivatives: Various carboxylic acids and ketones.

    Reduced Derivatives: Alcohols and hydroxylated compounds.

    Substituted Indoles: Compounds with different functional groups attached to the indole core.

Scientific Research Applications

Chemistry

(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making them valuable in drug discovery and development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory and analgesic agent. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators, modulation of signal transduction pathways, and interaction with cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    1-methylindole-3-acetic acid: Another indole derivative with distinct chemical properties.

    2-oxo-1,2-dihydro-3H-indole-3-acetic acid: A closely related compound with variations in the substitution pattern.

Uniqueness

(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(1,5-dimethyl-2-oxo-3H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO3/c1-7-3-4-10-8(5-7)9(6-11(14)15)12(16)13(10)2/h3-5,9H,6H2,1-2H3,(H,14,15)

InChI Key

YTYCMIIRIQQBRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2CC(=O)O)C

Origin of Product

United States

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